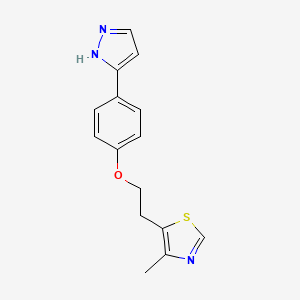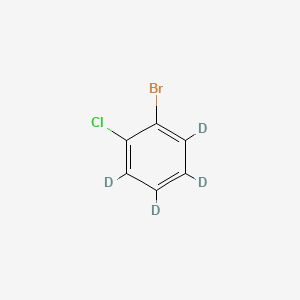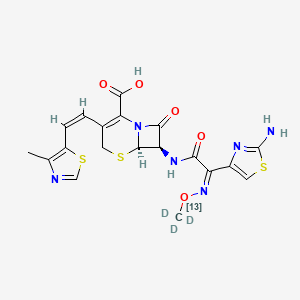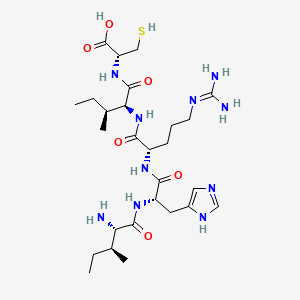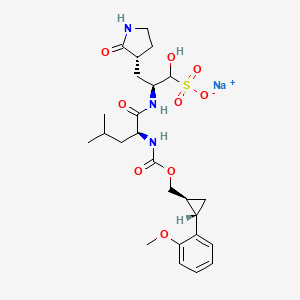
SARS-CoV-2 3CLpro-IN-11
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SARS-CoV-2 3CLpro-IN-11 is a potent inhibitor of the SARS-CoV-2 main protease, also known as 3-chymotrypsin-like protease (3CLpro). This protease is essential for the replication and transcription of the coronavirus, making it a critical target for antiviral drug development. The compound has shown significant promise in inhibiting the activity of 3CLpro, thereby impeding the virus’s ability to proliferate .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of SARS-CoV-2 3CLpro-IN-11 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using large-scale reactors, and implementing stringent quality control measures to ensure consistency and efficacy of the final product .
化学反应分析
Types of Reactions: SARS-CoV-2 3CLpro-IN-11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of different analogs.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products: The major products formed from these reactions are typically analogs or derivatives of this compound, which may exhibit varying degrees of inhibitory activity against 3CLpro .
科学研究应用
SARS-CoV-2 3CLpro-IN-11 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the development of new 3CLpro inhibitors.
Biology: Employed in studies to understand the role of 3CLpro in the viral life cycle and its interactions with other viral and host proteins.
Medicine: Investigated as a potential therapeutic agent for the treatment of COVID-19 and other coronavirus-related diseases.
作用机制
SARS-CoV-2 3CLpro-IN-11 exerts its effects by binding to the active site of the 3CLpro enzyme, thereby inhibiting its proteolytic activity. This inhibition prevents the cleavage of viral polyproteins into functional units necessary for viral replication and transcription. The molecular targets include the catalytic dyad of cysteine and histidine residues within the 3CLpro active site. The pathways involved in this inhibition are critical for the suppression of viral proliferation .
相似化合物的比较
Nirmatrelvir: Another potent 3CLpro inhibitor used in the treatment of COVID-19.
Ensitrelvir: A 3CLpro inhibitor that has shown efficacy in clinical trials.
Uniqueness: SARS-CoV-2 3CLpro-IN-11 is unique in its specific binding affinity and inhibitory potency against 3CLpro. It has demonstrated superior efficacy in preclinical studies compared to other similar compounds, making it a promising candidate for further development .
属性
分子式 |
C25H36N3NaO9S |
|---|---|
分子量 |
577.6 g/mol |
IUPAC 名称 |
sodium;(2S)-1-hydroxy-2-[[(2S)-2-[[(1S,2S)-2-(2-methoxyphenyl)cyclopropyl]methoxycarbonylamino]-4-methylpentanoyl]amino]-3-[(3R)-2-oxopyrrolidin-3-yl]propane-1-sulfonate |
InChI |
InChI=1S/C25H37N3O9S.Na/c1-14(2)10-19(23(30)27-20(24(31)38(33,34)35)12-15-8-9-26-22(15)29)28-25(32)37-13-16-11-18(16)17-6-4-5-7-21(17)36-3;/h4-7,14-16,18-20,24,31H,8-13H2,1-3H3,(H,26,29)(H,27,30)(H,28,32)(H,33,34,35);/q;+1/p-1/t15-,16-,18+,19+,20+,24?;/m1./s1 |
InChI 键 |
DALUFCXTLOMVAP-OGCVQKKCSA-M |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C[C@H]1CCNC1=O)C(O)S(=O)(=O)[O-])NC(=O)OC[C@H]2C[C@@H]2C3=CC=CC=C3OC.[Na+] |
规范 SMILES |
CC(C)CC(C(=O)NC(CC1CCNC1=O)C(O)S(=O)(=O)[O-])NC(=O)OCC2CC2C3=CC=CC=C3OC.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


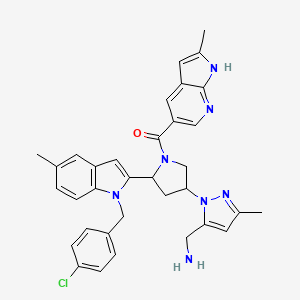
![N-[1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12395859.png)

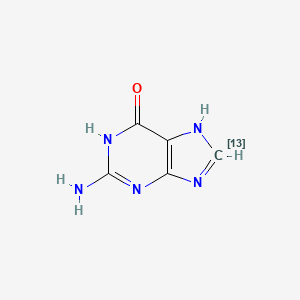
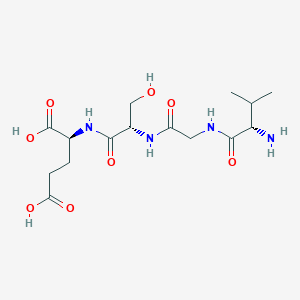
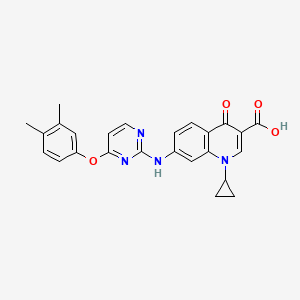
![[5-[[(2S)-4-carboxy-1-[[(2S)-4-carboxy-1-[[4-[[(2S)-1-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]carbamoyl]phenyl]methylamino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]carbamoyl]pyridin-2-yl]-trimethylazanium;2,2,2-trifluoroacetate](/img/structure/B12395898.png)

